![molecular formula C19H19N5O4 B2578190 6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-75-9](/img/structure/B2578190.png)
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a member of the P2Y G protein-coupled receptor family. P2Y receptors are activated by extracellular nucleotides and play important roles in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been widely used as a pharmacological tool to study the function of P2Y1 receptor in vitro and in vivo.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Mesoionic Compounds Synthesis : Coburn and Taylor (1982) described the synthesis of mesoionic purinone analogs, which are structurally related to purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, highlighting their chemical versatility and potential as synthetic intermediates for further chemical transformations (Coburn & Taylor, 1982).
Antiviral and Antihypertensive Activities : Nilov et al. (1995) explored the synthesis of 7,8-polymethylenehypoxanthines, precursors for 6-amino and 6-alkylmercapto-7,8-polymethylenepurines, investigating their antiviral and antihypertensive activities. This study illustrates the potential biomedical applications of purine derivatives, laying the groundwork for future pharmacological studies (Nilov et al., 1995).
Purine Analogues for Drug Design : The synthesis and characterization of various purine analogues, including imidazolopyrimidines and imidazolopyridines, have been reported as potent pharmacophores in drug design. These compounds have been evaluated for their potential in treating various diseases, showcasing the broad applicability of purine derivatives in medicinal chemistry and drug development (Ostrovskyi et al., 2011).
Potential Biological Activities
Serotoninergic and Dopaminergic Receptor Affinity : A study by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized a novel series of compounds and evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This research highlights the potential of purine derivatives as ligands for various receptor types, opening avenues for the development of new therapeutic agents targeting the central nervous system (Zagórska et al., 2015).
Antioxidant Properties : Gouda (2012) explored the antioxidant properties of pyrazolopyridine derivatives, indicating that certain compounds exhibit promising activities. This study underscores the importance of purine analogues in developing new antioxidants, which could be beneficial in managing oxidative stress-related disorders (Gouda, 2012).
Anticancer Activity : Hassan et al. (2017) conducted a study on fused purine analogues, demonstrating significant anticancer activity against various cancer cell lines. The research provided insights into the design and synthesis of novel purine derivatives as potential anticancer agents, showcasing the therapeutic potential of these compounds in oncology (Hassan et al., 2017).
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-9-22-15-16(21(3)19(27)23(17(15)26)10-12(2)25)20-18(22)24(11)13-7-5-6-8-14(13)28-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWMMIYSOUTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

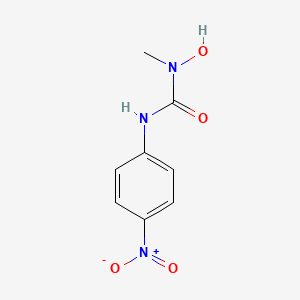
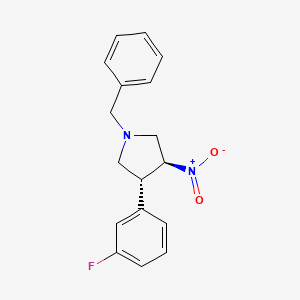
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
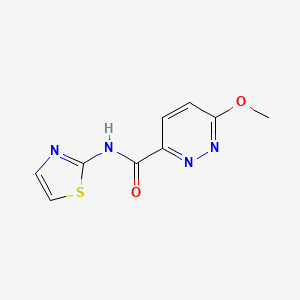

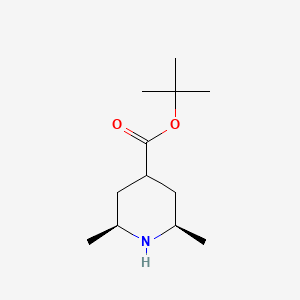
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
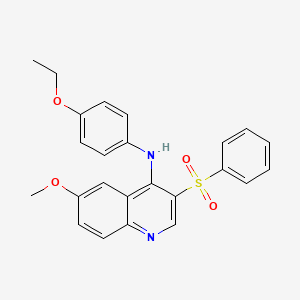
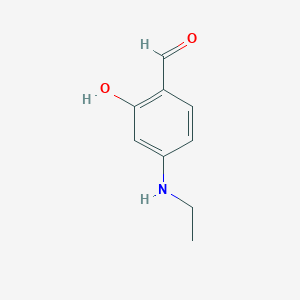

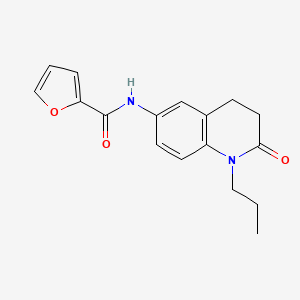
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)
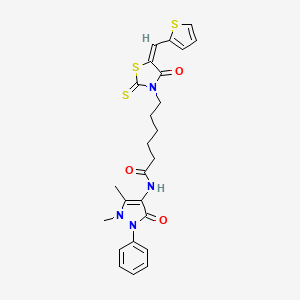
![(2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B2578130.png)